C26H33ClN2O5
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Overview
Description
The compound with the molecular formula C26H33ClN2O5 Delapril hydrochloride . It is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly used in the treatment of hypertension and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delapril hydrochloride involves multiple steps. One common method includes the condensation of 2,3-dihydro-1H-inden-2-ylamine with (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl chloride under basic conditions to form an intermediate. This intermediate is then reacted with L-alanyl glycine to yield Delapril, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of Delapril hydrochloride typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Delapril hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups in Delapril hydrochloride can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces carboxylic acids.
Oxidation: Yields oxidized derivatives of the indene ring.
Substitution: Results in substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Delapril hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.
Biology: Investigated for its effects on various biological pathways, particularly those involving the renin-angiotensin system.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.
Mechanism of Action
Delapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Delapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Uniqueness
Delapril hydrochloride is unique among ACE inhibitors due to its specific chemical structure, which includes an indene ring and an ethoxycarbonyl group. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, such as its prodrug nature and its specific binding affinity to ACE .
Properties
Molecular Formula |
C26H33ClN2O5 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[(1R,4aS,8aS)-4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1 |
InChI Key |
GGLMSCZPJFBUAT-RJWMVNQGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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